![molecular formula C11H18ClNO4 B11774592 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid ist eine Verbindung, die zur Klasse der bicyclischen Verbindungen gehört. Sie zeichnet sich durch ihre einzigartige Bicyclo[2.1.1]hexanstruktur aus, bei der es sich um ein gesättigtes bicyclisches System handelt. Diese Verbindung wird aufgrund ihrer Stabilität und Reaktivität häufig in der organischen Synthese und der medizinischen Chemie eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid erfolgt in der Regel unter Verwendung von Photochemie. Eine gängige Methode ist die [2 + 2]-Cycloadditionsreaktion, mit der die bicyclische Struktur erzeugt wird. Diese Reaktion kann mit einer Quecksilberlampe durchgeführt werden, obwohl diese Methode spezielle Geräte und Glaswaren erfordert . Die Reaktionsbedingungen umfassen oft die Verwendung von Inertgasen und niedrigen Temperaturen, um die Stabilität der Zwischenprodukte zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung skalierbarere Verfahren beinhalten. Diese Verfahren umfassen oft die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Photochemie in der industriellen Produktion ist ebenfalls üblich, da sie eine effiziente Synthese der bicyclischen Struktur ermöglicht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu verschiedenen Produkten oxidiert werden, je nach den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können zur Modifizierung der bicyclischen Struktur verwendet werden, wobei häufig stabilere Verbindungen entstehen.
Substitution: Substitutionsreaktionen sind häufig, insbesondere in Gegenwart von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile. Die Reaktionsbedingungen umfassen oft die Verwendung von Inertgasen, niedrigen Temperaturen und spezifischen Lösungsmitteln, um die Stabilität der Zwischenprodukte zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zur Bildung von Carbonsäuren oder Ketonen führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die bicyclische Struktur der Verbindung ermöglicht es ihr, auf einzigartige Weise mit Enzymen und Proteinen zu interagieren, was oft zur Modulation ihrer Aktivität führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to interact with enzymes and proteins in a unique manner, often resulting in the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen sind:
- 1-(tert-Butoxycarbonyl)-2-oxabicyclo[2.1.1]hexan-4-carbonsäure
- 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexan-1-carbonsäure
Einzigartigkeit
Was 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-1-carbonsäurehydrochlorid von diesen ähnlichen Verbindungen unterscheidet, ist seine spezifische bicyclische Struktur und das Vorhandensein der Azabicyclo-Gruppierung. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie besonders nützlich in der medizinischen Chemie und der Arzneimittelforschung macht .
Eigenschaften
Molekularformel |
C11H18ClNO4 |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14;/h7H,4-6H2,1-3H3,(H,13,14);1H |
InChI-Schlüssel |
IOXVFTNRLUWTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
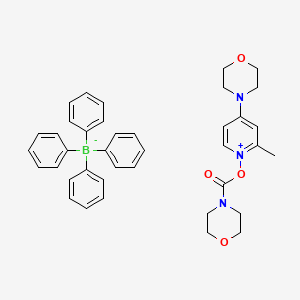
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
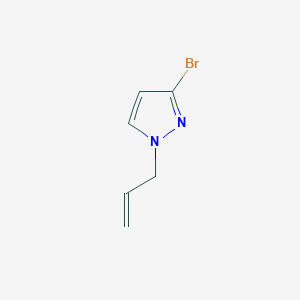
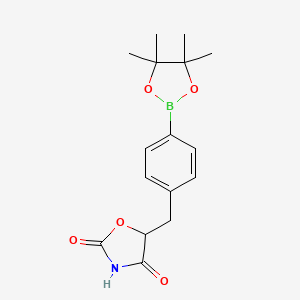
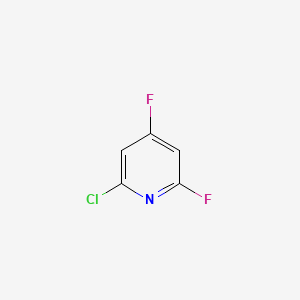

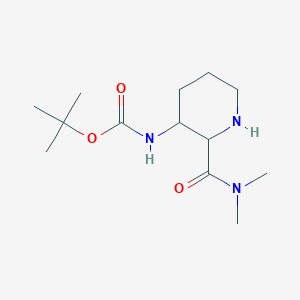
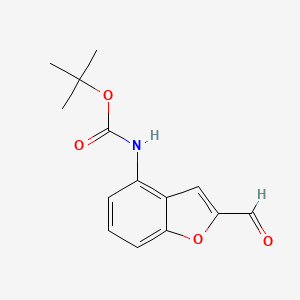
![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
